(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-prop-2-enyl-2-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S3/c1-3-10-25-17-7-6-16(21(27)30-2)14-18(17)32-22(25)23-20(26)15-8-11-24(12-9-15)33(28,29)19-5-4-13-31-19/h3-7,13-15H,1,8-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRBVDBRZWBBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical formula:
Its molecular weight is approximately 491.6 g/mol. The structure includes a benzo[d]thiazole core, which is known for its diverse biological activities, and a thiophenesulfonyl group that may enhance its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-thiophene hybrids, which are structurally similar to our compound. For instance, derivatives containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Case Studies
-
Cytotoxicity Evaluation :
A study evaluated the cytotoxic effects of related thiazole derivatives on MCF-7 cells using an MTT assay. Results indicated that certain compounds exhibited IC50 values in the micromolar range, suggesting potent anticancer activity . -
Molecular Docking Studies :
Molecular docking simulations have been employed to predict the interaction of similar compounds with target proteins involved in cancer progression. The binding affinities were calculated, revealing potential interactions with proteins such as Rab7b, which plays a role in tumor cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Structural Feature | Modification Impact |
|---|---|
| Allyl Group | Enhances lipophilicity and cell membrane penetration. |
| Thiosulfonate Moiety | Increases potency against specific cancer types due to enhanced binding interactions. |
| Piperidine Ring | Contributes to overall stability and solubility in biological systems. |
The proposed mechanisms of action for this compound include:
- Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells through caspase activation.
- Inhibition of Cell Proliferation : By interfering with key signaling pathways, these compounds can effectively halt the growth of cancer cells.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that may also contribute to their anticancer efficacy by reducing tumor-associated inflammation .
Q & A
Basic: What synthetic strategies are employed for this compound, and how is structural confirmation achieved?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the thiazole core via cyclization, using reagents like thiourea derivatives under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) .
- Step 2: Introduction of the allyl and thiophen-2-ylsulfonyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Step 3: Esterification of the carboxylate group using methanol under acidic catalysis .
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography: Single-crystal analysis with SHELXL for precise bond-length/angle validation .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Answer:
Analogous imidazo-thiazole and thiazolo-pyrimidine derivatives suggest potential targets:
- Kinase Inhibition: The thiophen-2-ylsulfonyl group may interact with ATP-binding pockets in kinases (e.g., EGFR or VEGFR) via π-π stacking and hydrogen bonding .
- Antimicrobial Activity: The thiazole core and sulfonyl group could disrupt bacterial cell wall synthesis or enzyme function (e.g., dihydrofolate reductase) .
- Anti-inflammatory Pathways: The allyl group may modulate COX-2 or NF-κB signaling, as seen in structurally similar compounds .
Advanced: How can computational modeling guide the optimization of this compound's bioactivity?
Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases). Focus on optimizing the piperidine-4-carbonyl group’s conformational flexibility to enhance target engagement .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories. Analyze RMSD and binding free energies (MM/PBSA) .
- QSAR Modeling: Derive quantitative structure-activity relationships using descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict ADMET properties .
Advanced: How should researchers resolve contradictions in crystallographic data during refinement?
Answer:
- Data Quality Checks: Use SHELXL’s L.S. command to identify outliers in the residual electron density map. Adjust occupancy or thermal parameters for disordered regions .
- Twinned Data Handling: For non-merohedral twinning, employ the TWIN/BASF commands in SHELXL. Validate with the R1/Rw1 ratio and Flack parameter .
- Validation Tools: Cross-reference with Mercury’s Crystal Packing Similarity module to compare hydrogen-bonding patterns with analogous structures .
Advanced: What methodologies analyze hydrogen-bonding networks in the crystal lattice?
Answer:
- Graph Set Analysis: Apply Etter’s formalism to classify hydrogen bonds (e.g., D , C , or R motifs) using Mercury’s Hydrogen Bond Propensity tool. For example, N–H···O/S interactions in the piperidine-thiophene system can form R(8) rings .
- Energy Frameworks: Use CrystalExplorer to compute interaction energies (kJ/mol) and visualize dominant H-bond/π-stacking contributions to lattice stability .
Advanced: How can Design of Experiments (DOE) optimize reaction yields and purity?
Answer:
- Factor Screening: Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM): Apply a Central Composite Design to model non-linear relationships. For example, maximize yield by optimizing reflux time (X1) and stoichiometric ratios (X2) .
- Process Analytical Technology (PAT): Integrate inline FTIR or HPLC to monitor reaction progress and adjust parameters in real time .
Advanced: What strategies mitigate side reactions during functional group modifications?
Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., ester or imino groups) using tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups during sulfonation .
- Selective Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to avoid undesired nucleophilic substitutions at the thiazole nitrogen .
- Kinetic Control: Use low temperatures (−78°C) and slow addition rates to favor the formation of the (E)-isomer over (Z)-isomer during imino bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
